Acridinium NHS ester
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Overview
Description
Acridinium N-hydroxysuccinimide ester is a chemiluminescent compound widely used in molecular biology and diagnostic assays. It is known for its ability to label proteins and nucleic acids, producing light in the presence of hydrogen peroxide. This property makes it a valuable tool in various biochemical applications, including immunoassays and receptor-ligand binding studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acridinium N-hydroxysuccinimide ester typically involves the reaction of acridinium derivatives with N-hydroxysuccinimide in the presence of a coupling agent. One common method includes the use of a carbodiimide coupling agent to facilitate the formation of the ester bond between the acridinium compound and N-hydroxysuccinimide .
Industrial Production Methods
Industrial production of acridinium N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems, such as high-performance liquid chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Acridinium N-hydroxysuccinimide ester primarily undergoes chemiluminescent reactions. When exposed to hydrogen peroxide, it forms a highly strained dioxetane intermediate, which decomposes to produce light. This reaction is highly specific and efficient, making it suitable for sensitive detection methods .
Common Reagents and Conditions
The chemiluminescent reaction of acridinium N-hydroxysuccinimide ester typically requires hydrogen peroxide as the oxidizing agent. The reaction is often carried out in an alkaline medium to enhance the efficiency of light production .
Major Products Formed
The major product formed from the chemiluminescent reaction of acridinium N-hydroxysuccinimide ester is acridinone, along with the emission of light at a wavelength of approximately 430 nm .
Scientific Research Applications
Acridinium N-hydroxysuccinimide ester has a wide range of applications in scientific research:
Chemistry: Used as a chemiluminescent label in various analytical techniques.
Biology: Employed in receptor-ligand binding assays to study protein interactions.
Medicine: Utilized in diagnostic assays, such as immunoassays, for the detection of specific biomolecules.
Industry: Applied in the development of sensitive detection methods for quality control and environmental monitoring .
Mechanism of Action
The mechanism of action of acridinium N-hydroxysuccinimide ester involves the formation of a highly strained dioxetane intermediate upon reaction with hydrogen peroxide. This intermediate decomposes to produce light, which is detected and measured in various assays. The molecular target of this compound is typically the primary amino groups on proteins and nucleic acids, to which it covalently binds .
Comparison with Similar Compounds
Acridinium N-hydroxysuccinimide ester is unique in its high efficiency and specificity for chemiluminescent labeling. Similar compounds include:
Luminol: Another chemiluminescent compound used in forensic science and clinical diagnostics.
Lucigenin: Known for its use in detecting superoxide anions in biological systems.
Isoluminol: A derivative of luminol with similar chemiluminescent properties .
Acridinium N-hydroxysuccinimide ester stands out due to its ability to produce a strong and stable light signal, making it highly suitable for sensitive and quantitative assays.
Properties
CAS No. |
87198-88-7 |
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Molecular Formula |
C28H23N2O6+ |
Molecular Weight |
483.5 g/mol |
IUPAC Name |
[4-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]phenyl] 10-methylacridin-10-ium-9-carboxylate |
InChI |
InChI=1S/C28H23N2O6/c1-29-22-8-4-2-6-20(22)27(21-7-3-5-9-23(21)29)28(34)35-19-13-10-18(11-14-19)12-17-26(33)36-30-24(31)15-16-25(30)32/h2-11,13-14H,12,15-17H2,1H3/q+1 |
InChI Key |
ZDVWPPFTKCGYBB-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)OC4=CC=C(C=C4)CCC(=O)ON5C(=O)CCC5=O |
Origin of Product |
United States |
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